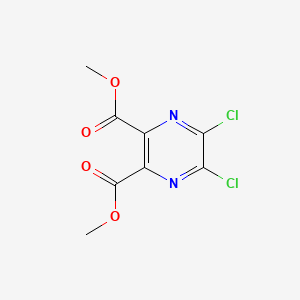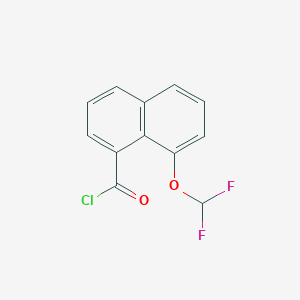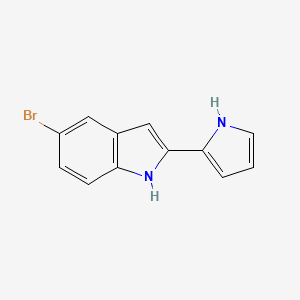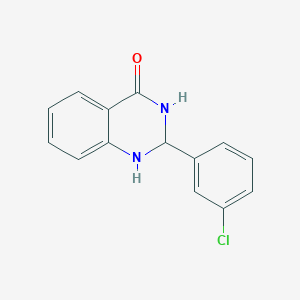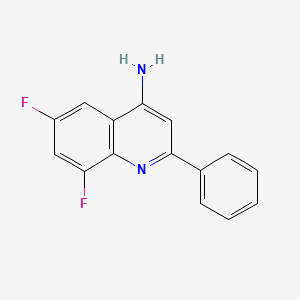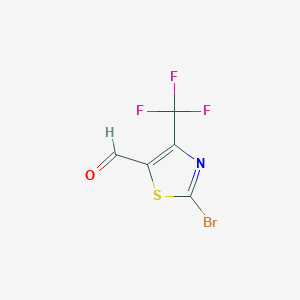
2,4,6-Trichloro-8-methoxyquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-Trichloro-8-methoxyquinoline is a chemical compound with the molecular formula C10H6Cl3NO and a molecular weight of 262.52 g/mol It is a derivative of quinoline, a heterocyclic aromatic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trichloro-8-methoxyquinoline typically involves the chlorination of 8-methoxyquinoline. One common method is the reaction of 8-methoxyquinoline with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2, 4, and 6 positions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as chlorination, purification, and crystallization to obtain the final product with high purity. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
2,4,6-Trichloro-8-methoxyquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 2, 4, and 6 can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different quinoline derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted quinolines, while oxidation and reduction can yield different quinoline derivatives with altered oxidation states .
Aplicaciones Científicas De Investigación
2,4,6-Trichloro-8-methoxyquinoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,4,6-Trichloro-8-methoxyquinoline involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, affecting various biochemical processes. Its unique structure allows it to bind to specific enzymes and proteins, thereby modulating their activity. This mechanism is the basis for its potential therapeutic effects in treating diseases such as cancer and infections .
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Trichloroquinoline: Lacks the methoxy group at position 8.
8-Methoxyquinoline: Lacks the chlorine atoms at positions 2, 4, and 6.
2,4-Dichloro-8-methoxyquinoline: Has only two chlorine atoms at positions 2 and 4.
Uniqueness
2,4,6-Trichloro-8-methoxyquinoline is unique due to the presence of both chlorine atoms and a methoxy group, which confer distinct chemical properties and reactivity.
Propiedades
Fórmula molecular |
C10H6Cl3NO |
|---|---|
Peso molecular |
262.5 g/mol |
Nombre IUPAC |
2,4,6-trichloro-8-methoxyquinoline |
InChI |
InChI=1S/C10H6Cl3NO/c1-15-8-3-5(11)2-6-7(12)4-9(13)14-10(6)8/h2-4H,1H3 |
Clave InChI |
IMCKPMMLVNRPJJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC2=C1N=C(C=C2Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Methyl-3-phenyl-2H-indeno[2,1-B]furan-2-one](/img/structure/B11856391.png)

![1-Bromodibenzo[b,d]furan-4-amine](/img/structure/B11856418.png)
